1-(5-Acetyl-2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one
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Overview
Description
1-(5-Acetyl-2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Acetyl-2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-acetyl-2,4-dihydroxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Acetyl-2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
1-(5-Acetyl-2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Acetyl-2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one involves its interaction with molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Interacting with receptors: Binding to receptors on cell surfaces to trigger specific responses.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its simple structure and diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with various health benefits.
Curcumin: A well-known compound with a similar structure, found in turmeric and known for its anti-inflammatory and antioxidant properties.
Uniqueness
1-(5-Acetyl-2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one is unique due to its specific substitution pattern on the aromatic rings, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
CAS No. |
108051-26-9 |
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Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
(E)-1-(5-acetyl-2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H16O5/c1-11(19)14-9-15(18(22)10-17(14)21)16(20)8-5-12-3-6-13(23-2)7-4-12/h3-10,21-22H,1-2H3/b8-5+ |
InChI Key |
YUXJUMJXMFYOPQ-VMPITWQZSA-N |
Isomeric SMILES |
CC(=O)C1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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